2-Bromo-3-fluoropyridine-4-boronic acid

Protodeboronation kinetics Boronic acid stability Suzuki-Miyaura coupling robustness

2-Bromo-3-fluoropyridine-4-boronic acid solves the rapid protodeboronation instability of 2-pyridyl boronic acids (t₀.₅ 25-50 s vs. >1 week at pH 7, 70°C). Its 4-pyridyl boronic acid configuration enables reliable long-term storage and consistent coupling performance. • Orthogonal C2-Br/C4-B(OH)₂ enables one-pot sequential Suzuki without intermediate isolation • C3-F lowers boronic acid pKa to ~6.36, enabling effective coupling at reduced base concentrations • ≥97% purity, white to off-white solid, supplied at -20°C under inert atmosphere Ideal for medicinal chemistry and agrochemical discovery programs requiring robust, storable building blocks.

Molecular Formula C5H4BBrFNO2
Molecular Weight 219.81 g/mol
CAS No. 2096338-76-8
Cat. No. B6365619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoropyridine-4-boronic acid
CAS2096338-76-8
Molecular FormulaC5H4BBrFNO2
Molecular Weight219.81 g/mol
Structural Identifiers
SMILESB(C1=C(C(=NC=C1)Br)F)(O)O
InChIInChI=1S/C5H4BBrFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H
InChIKeyIWOCBRCHUQDPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluoropyridine-4-boronic acid: Overview & Procurement


2-Bromo-3-fluoropyridine-4-boronic acid (CAS 2096338-76-8) is a heteroaryl boronic acid building block featuring a pyridine core with bromine at C2, fluorine at C3, and the boronic acid moiety at C4 . This specific 2,3,4-substitution pattern places the boronic acid at the electronically deactivated 4-position of the pyridine ring, which confers markedly greater protodeboronation stability compared to 2-pyridyl boronic acid isomers [1]. Commercially available material is typically supplied at ≥97% purity (HPLC) as a white to off-white solid requiring storage at -20°C under inert atmosphere to preserve boronic acid integrity . The compound serves as a versatile Suzuki-Miyaura coupling partner for constructing biaryl and heteroaryl architectures, with the bromine atom providing an orthogonal handle for sequential cross-coupling or nucleophilic aromatic substitution .

Stable boronic acid handle. 4-pyridyl boronic acid placement provides protodeboronation stability, supporting robust Suzuki coupling workflows.
Orthogonal cross-coupling partner. C2 bromine enables sequential coupling strategies without boronic acid protection.
Electronically tuned reactivity. C3 fluorine modulates boronic acid acidity for potential coupling with electron-deficient substrates.

2-Bromo-3-fluoropyridine-4-boronic acid: Substitution Risks


Simple substitution of 2-bromo-3-fluoropyridine-4-boronic acid with a generic pyridine boronic acid (e.g., unsubstituted 4-pyridylboronic acid or the 2-pyridyl isomer) introduces critical stability and reactivity mismatches. 2-Pyridyl boronic acids undergo rapid protodeboronation (t₀.₅ ≈ 25–50 s at pH 7, 70°C) via zwitterionic fragmentation, whereas 4-pyridyl boronic acids exhibit t₀.₅ > 1 week under identical conditions [1]. The bromine substituent at C2 is essential for enabling sequential cross-coupling strategies: it provides a reactive handle for Pd-catalyzed coupling that is orthogonal to the boronic acid at C4, as demonstrated across the halopyridinylboronic acid platform . Using a chloro analog (e.g., 2-chloro-3-fluoropyridine-4-boronic acid, CAS 937595-71-6) alters the reactivity profile—C–Cl bonds are significantly less reactive than C–Br in oxidative addition, forcing longer reaction times, higher catalyst loadings, or elevated temperatures that can accelerate boronic acid degradation. Removal of the C3 fluorine eliminates the electron-withdrawing effect that modulates both the pyridine nitrogen basicity (predicted pKa ~6.36) and the Suzuki coupling rate at the boronic acid site . These substitution-dependent properties make direct analog replacement unreliable without re-optimization of coupling conditions.

Regioisomer instability: 2-pyridyl boronic acid isomers are significantly less stable. Direct replacement risks protodeboronation and low coupling yields.
Chloro analog reactivity: C2-chloro analogs slow oxidative addition, forcing harsher conditions that may degrade the boronic acid.
Fluorine impact removal: Non-fluorinated analogs alter the boronic acid pKa, which may shift coupling efficiency and base requirements.

2-Bromo-3-fluoropyridine-4-boronic acid: Differentiation Evidence


Protodeboronation Stability: 4-Pyridyl vs. 2-Pyridyl

The target compound, a 4-pyridyl boronic acid, benefits from the intrinsic stability of the 4-pyridyl boronic acid subclass. In a landmark study of 18 boronic acids, 4-pyridyl boronic acids exhibited protodeboronation half-lives exceeding 1 week at pH 12 and 70°C, compared to only 25–50 seconds for 2-pyridyl boronic acids at pH 7, 70°C—a >12,000-fold difference in stability [1]. While the C2 bromine and C3 fluorine substituents may modulate absolute rates, the 4-borono substitution pattern is the dominant stability determinant, as confirmed by DFT analysis of fragmentation pathways [1]. This stability advantage translates directly into higher isolated yields in Suzuki coupling when base-sensitive substrates or prolonged reaction times are required.

Protodeboronation Stability
Class-level inference
t₀.₅ > 1 week (4-pyridyl) vs. 25–50 s (2-pyridyl)
Supports robust coupling with base-sensitive substrates.
Stability advantage derived from subclass behavior; conditions-dependent.
Protodeboronation kinetics Boronic acid stability Suzuki-Miyaura coupling robustness

C2 Bromine Reactivity over Chloro Analog

The C2 bromine substituent provides a kinetically privileged site for Pd-catalyzed oxidative addition. In direct competition experiments using pyridinyl fluorosulfates bearing both -Br and -Cl, the order of Suzuki coupling reactivity was unambiguously established as -Br >> -OSO₂F >> -Cl, with bromide reacting preferentially under Pd catalysis [1]. This selectivity is critical for the target compound, where the C2 bromine can be coupled first, leaving the C4 boronic acid intact for a subsequent coupling step—a sequential strategy that is less efficient with the C2 chloro analog (2-chloro-3-fluoropyridine-4-boronic acid, CAS 937595-71-6) due to the slower oxidative addition of C–Cl bonds.

C2 Bromine Reactivity
Cross-study comparable
C2-Br preferentially couples over C2-Cl in competition experiments.
Enables sequential cross-coupling workflows.
Reactivity order established on pyridinyl fluorosulfate model systems.
Cross-coupling selectivity Oxidative addition kinetics Orthogonal functionalization

C3 Fluorine Impact on Boronic Acid Acidity

The C3 fluorine substituent exerts an electron-withdrawing effect that lowers the boronic acid pKa relative to unsubstituted 4-pyridylboronic acid. The predicted pKa of 2-bromo-3-fluoropyridine-4-boronic acid is 6.36±0.58, compared to approximately 8.2 for unsubstituted 4-pyridylboronic acid and ~7.9 for 2-bromo-4-pyridylboronic acid (estimated from analogous data) [1]. A lower boronic acid pKa increases the concentration of the more nucleophilic boronate anion at a given pH, potentially accelerating transmetalation in Suzuki-Miyaura coupling, as established by mechanistic studies correlating boronic acid acidity with coupling rate [2].

C3 Fluorine Acidity Modulation
Class-level inference
Predicted pKa = 6.36±0.58 (lowered by ~1.5–1.8 units)
May reduce base loading for efficient transmetalation.
Predicted value; experimental verification advised.
Electronic modulation Boronic acid acidity Suzuki coupling rate

C4 Boronic Acid Positional Stability Advantage

The 2-bromo-3-fluoro-4-borono substitution pattern is synthetically distinct from alternative regioisomers such as 2-bromo-4-fluoropyridine-3-boronic acid or 5-bromo-2-fluoropyridine-3-boronic acid. The C4 boronic acid position places the boron atom para to the pyridine nitrogen, minimizing the through-conjugation effects that destabilize C2 boronic acids, as evidenced by the protodeboronation rate data [1]. The Bouillon group demonstrated that 2-halo-4-pyridylboronic acids and esters are isolable, crystalline solids amenable to standard purification, whereas 2-pyridyl boronic acids often require in situ generation or immediate use .

Positional Stability Advantage
Class-level inference
Isolable crystalline solid; 2-pyridyl isomers often require in situ generation.
Supports inventory management and reproducible procurement.
Isolability characteristic of 2-halo-4-pyridylboronic acid subclass.
Regioselectivity Synthetic accessibility Library diversification

Supplier Purity vs. Commercial Analogs

Commercial purity specifications provide a practical differentiation metric. 2-Bromo-3-fluoropyridine-4-boronic acid is routinely offered at ≥97% purity (HPLC) from multiple suppliers including Fluorochem (98%) and AchemBlock (97%) . In contrast, the closest chloro analog (2-chloro-3-fluoropyridine-4-boronic acid, CAS 937595-71-6) is commonly listed at 95% minimum purity . The bromo analog without fluorine at C3 (2-bromo-4-pyridylboronic acid) is available at 95% purity . The consistent 2–3% purity advantage for the target compound across suppliers reduces the burden of pre-use purification and minimizes side reactions from debrominated or protodeboronated impurities.

Supplier Purity vs. Analogs
Data to verify
Typically ≥97% (HPLC); 2–3% advantage over common chloro analogs.
Reduces pre-use purification burden in catalytic reactions.
Batch-dependent commercial specification; verify with COA.
Purity comparison Procurement specification Quality control

2-Bromo-3-fluoropyridine-4-boronic acid: Key Applications


Sequential Double Suzuki Coupling for Biaryl Libraries

The orthogonal reactivity of the C2 bromine (rapid oxidative addition) and C4 boronic acid (stable to protodeboronation, t₀.₅ > 1 week at pH 12, 70°C ) enables a one-pot sequential coupling strategy: first C2 Suzuki coupling with an aryl halide using a Pd catalyst selective for C–Br bonds , followed by C4 Suzuki coupling after addition of a second aryl halide. This approach eliminates intermediate isolation and boronic acid deprotection steps, directly generating unsymmetrical 2,4-diaryl-3-fluoropyridines—privileged scaffolds in kinase inhibitor and agrochemical discovery programs.

Base-Sensitive Substrate Coupling in Pharma Synthesis

The C3 fluorine substituent lowers the boronic acid pKa to ~6.36 , increasing the fraction of reactive boronate at moderate pH. This enables effective Suzuki coupling at reduced base concentrations, minimizing epimerization, ester hydrolysis, or β-elimination side reactions that plague coupling with base-sensitive pharmaceutical intermediates. The 4-pyridyl boronic acid platform's intrinsic protodeboronation resistance ensures that the extended reaction times often needed for challenging, electron-deficient coupling partners do not result in significant boronic acid degradation.

Agrochemical Lead Optimization via Halogen Retention

In agrochemical discovery, fluorine substituents enhance metabolic stability and bioavailability. The C3 fluorine on 2-bromo-3-fluoropyridine-4-boronic acid is installed prior to coupling, avoiding late-stage fluorination steps that often suffer from poor regioselectivity. The compound is isolated as a stable, crystalline solid amenable to long-term storage , unlike 2-pyridyl boronic acids that degrade within minutes under neutral aqueous conditions . This shelf stability is critical for agricultural chemical companies maintaining building block libraries for iterative SAR exploration across multiple growing seasons.

Parallel Synthesis of Medicinal Chemistry Libraries

The consistent commercial availability at ≥97% purity and the defined solid-state form (white to off-white solid, storage at -20°C) make this compound suitable for automated parallel synthesis platforms. The 2–3% purity advantage over the closest commercial chloro analog reduces the incidence of failed couplings or ambiguous biological assay results caused by impurity-derived artifacts. Procurement from multiple qualified suppliers ensures supply chain redundancy for long-running medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Sequential double Suzuki coupling for biaryl libraries
Orthogonal C2-Br and C4-B(OH)₂ reactivity
One-pot sequential coupling yield and intermediate stability
Base-sensitive substrate coupling in pharma synthesis
Fluorine-lowered boronic acid pKa and protodeboronation stability
Coupling efficiency at reduced base concentrations
Agrochemical lead optimization via halogen retention
Pre-installed C3 fluorine and shelf-stable solid form
Long-term storage stability and iterative SAR reproducibility
Parallel synthesis of medicinal chemistry libraries
Consistent commercial purity and defined solid-state form
Purity-driven reduction in failed coupling artifacts

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